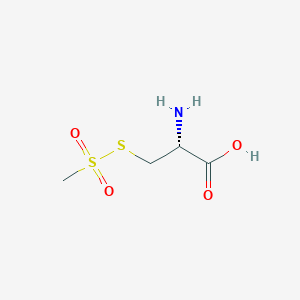
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt,
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is a chemical compound commonly used as a substrate in biochemical assays. It is particularly significant in the study of β-galactosidase activity, an enzyme that cleaves the glycosidic bond in β-galactosides. This compound is valuable in molecular biology and genetic research due to its role in detecting enzyme activity.
Mechanism of Action
Target of Action
The primary target of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is staphylococcal β-galactosidase , an enzyme that cleaves the glycosidic bond in phosphorylated β-galactosides .
Mode of Action
The compound acts as a substrate for the β-galactosidase enzyme . The enzyme cleaves the glycosidic bond in the compound, leading to a change in its structure .
Biochemical Pathways
The cleavage of the glycosidic bond in the compound by β-galactosidase is part of the broader metabolic pathway involving the breakdown of galactosides . The downstream effects of this pathway include the production of simple sugars that can be further metabolized by the cell .
Result of Action
The enzymatic cleavage of the compound by β-galactosidase results in the production of o-nitrophenol . This product is easily detectable due to its yellow color and can be quantified by colorimetric detection at 420 nm , serving as a measure of β-galactosidase activity .
Action Environment
The action of the compound is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-galactosidase enzyme . The compound’s stability may also be affected by these factors.
Biochemical Analysis
Biochemical Properties
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is a chromogenic substrate for β-galactosidase . The enzyme β-galactosidase can hydrolyze this compound, producing galactose and o-Nitrophenyl, which appears yellow under alkaline conditions . This property makes it suitable for lacZ activity detection, a gene encoding a type of β-galactosidase from bacteria .
Cellular Effects
The hydrolysis of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt by β-galactosidase can be used to monitor the activity of this enzyme in cells . The yellow product o-Nitrophenyl can be detected at a wavelength of 410-420 nm , providing a visual indication of enzyme activity and, therefore, influencing cellular processes such as gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt involves its hydrolysis by the enzyme β-galactosidase . This reaction results in the formation of galactose and o-Nitrophenyl . The latter is a yellow compound under alkaline conditions, and its absorbance can be measured at a wavelength of 410-420 nm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt can be observed over time. The compound is stable and can be stored at -20°C . The hydrolysis reaction it undergoes is a standard method for monitoring β-galactosidase activity over time .
Metabolic Pathways
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is involved in the metabolic pathway of β-galactosidase . The enzyme hydrolyzes this compound, leading to the production of galactose and o-Nitrophenyl .
Subcellular Localization
The subcellular localization of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt is not specifically known. As a substrate for β-galactosidase, it is likely to be localized wherever this enzyme is present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt typically involves the phosphorylation of o-Nitrophenyl β-D-Galactopyranoside. The process begins with the reaction of o-Nitrophenyl β-D-Galactopyranoside with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective phosphorylation at the 6-position of the galactopyranoside ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale phosphorylation reactions followed by purification steps such as crystallization or chromatography. The cyclohexylammonium salt form is obtained by neutralizing the phosphorylated product with cyclohexylamine, which enhances its stability and solubility for various applications.
Chemical Reactions Analysis
Types of Reactions
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing o-nitrophenol and galactose-6-phosphate.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-galactosidase, typically under mild aqueous conditions.
Phosphorylation: Using phosphorylating agents like POCl₃ in the presence of bases such as pyridine.
Major Products
o-Nitrophenol: A yellow compound detectable by its absorbance at 420 nm.
Galactose-6-phosphate: A phosphorylated sugar derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used to study enzyme kinetics and mechanisms. It serves as a model substrate to investigate the catalytic properties of β-galactosidase and related enzymes.
Biology
In biological research, it is employed in assays to measure β-galactosidase activity in various organisms, including bacteria and yeast. This is crucial for understanding gene expression and regulation, particularly in systems using the lac operon.
Medicine
In medical research,
Properties
CAS No. |
25405-62-3 |
|---|---|
Molecular Formula |
C₁₂H₁₆NO₁₁P·C₆H₁₃N |
Molecular Weight |
480.2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B1139937.png)


![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B1139944.png)










